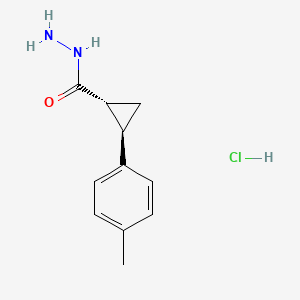

![molecular formula C15H15N3OS B2610224 2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol CAS No. 783317-42-0](/img/structure/B2610224.png)

2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a vital heterocycle in the field of industrial chemistry and material science . Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine ring .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

Thiophene has a five-membered ring structure with one sulfur atom . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has shown a practical and straightforward protocol for the preparation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, which are structurally related to 2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol, utilizing dithiocarbamate chemistry. This method involves reactions that highlight the solvent's practical simplicity, good to high yields, and ease of product isolation, purification, and the cost-effectiveness of the solvent used, namely ethanol (Azizi & Edrisi, 2017).

Biological Applications

A study on the synthesis and antibacterial activity of derivatives structurally related to this compound reported significant antibacterial activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli. This underlines the potential medical applications of such compounds in combating microbial infections (Osarodion Peter Osarumwense, 2022).

Photophysical Properties

The synthesis and fluorescence studies of selected N-aryl-2-aminoquinolines, which share a core structural motif with this compound, have revealed insights into the luminescence properties of these compounds. These studies indicate the influence of solvent polarity on the fluorescence quantum yields, offering potential applications in biological imaging and sensing technologies (Shameer Hisham et al., 2019).

Electrochemical and Spectrophotometric Studies

Research on azo-compounds derived from 4-amino-2-methylquinoline, a compound with structural similarities to this compound, has provided valuable insights into their electrochemical behavior and potential applications in electrochemical sensors and molecular electronics. This highlights the versatility and utility of such compounds in various scientific and industrial applications (El-Attar, Ismail, & Ghoneim, 2012).

Orientations Futures

Mécanisme D'action

Target of Action

Quinazolinone derivatives have been found to exhibit a broad spectrum of biological activities. They are known to interact with various enzymes and receptors in the body, including kinases, G-protein coupled receptors, and ion channels .

Mode of Action

The interaction of quinazolinone derivatives with their targets often results in the modulation of the target’s activity, which can lead to changes in cellular signaling pathways .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on its specific targets. Given the known targets of quinazolinone derivatives, the compound could potentially affect pathways related to cell growth, inflammation, neurotransmission, and others .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in. Potential effects could include changes in cell growth, inflammation, neurotransmission, and others .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound .

Propriétés

IUPAC Name |

2-[methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-18(8-9-19)15-11-5-2-3-6-12(11)16-14(17-15)13-7-4-10-20-13/h2-7,10,19H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHQGBMOCDTQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC(=NC2=CC=CC=C21)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2610145.png)

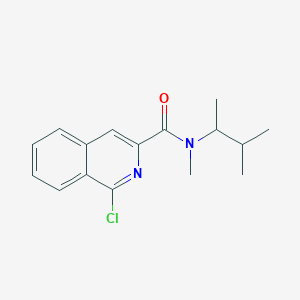

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2610146.png)

![Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate](/img/structure/B2610148.png)

![1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2610149.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2610157.png)

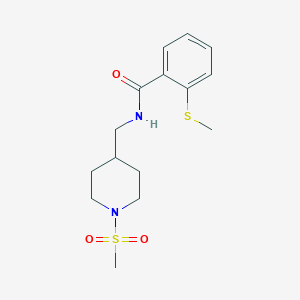

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

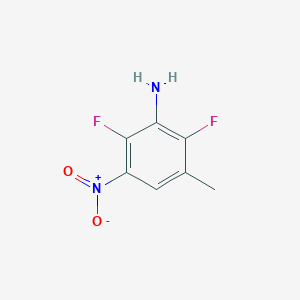

![2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2610164.png)